1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C20H24ClNO. It is known for its unique spiro structure, which consists of a benzyl group attached to an isochroman ring fused with a piperidine ring.
Vorbereitungsmethoden
The synthesis of 1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isochroman Ring: The isochroman ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Benzylation: The benzyl group is attached to the spiro center through benzylation reactions, typically using benzyl halides in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine rings, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for neurological disorders.
Wirkmechanismus
The mechanism of action of 1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride can be compared with other spiro compounds, such as:
Spiro[isochroman-1,4’-piperidine]: Lacks the benzyl group, resulting in different chemical properties and biological activities.
Spiro[isochroman-1,4’-piperidine] derivatives: Various derivatives with different substituents can exhibit unique reactivity and applications.
Benzylspiro[isochroman-1,4’-piperidine] analogs: Compounds with similar structures but different functional groups can be used to study structure-activity relationships.
The uniqueness of 1’-Benzylspiro[isochroman-1,4’-piperidine] hydrochloride lies in its specific spiro structure and the presence of the benzyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
81109-64-0 |
---|---|
Molekularformel |
C20H24ClNO |
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
1'-benzylspiro[3,4-dihydroisochromene-1,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-2-6-17(7-3-1)16-21-13-11-20(12-14-21)19-9-5-4-8-18(19)10-15-22-20;/h1-9H,10-16H2;1H |
InChI-Schlüssel |
LYNHYYJAAXODDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.